methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core substituted at position 2 with an amide-linked 1-methyl-3-phenylpyrazole moiety and at position 5 with a phenyl group. The 4-carboxylate ester group enhances solubility and modulates electronic properties. Such hybrid structures are of interest in medicinal chemistry due to the pharmacophoric relevance of thiazoles (antimicrobial, anticancer) and pyrazoles (kinase inhibition, anti-inflammatory) .
Properties
Molecular Formula |
C22H18N4O3S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 2-[(2-methyl-5-phenylpyrazole-3-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3S/c1-26-17(13-16(25-26)14-9-5-3-6-10-14)20(27)24-22-23-18(21(28)29-2)19(30-22)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,23,24,27) |
InChI Key |
QBFPGZPHQFJUDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea.
Coupling of Pyrazole and Thiazole Rings: The pyrazole and thiazole rings are coupled through a condensation reaction with a suitable carboxylic acid derivative.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acids can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Thiazole derivatives have shown significant antimicrobial activity against various bacterial strains. For instance, compounds derived from thiazoles have been reported to exhibit minimum inhibitory concentrations (MIC) in the range of 10–15 µg/mL against common pathogens like E. coli and S. aureus .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | E. coli | 12 µg/mL |
| 2 | S. aureus | 10 µg/mL |
| 3 | P. aeruginosa | 15 µg/mL |
Therapeutic Applications
The unique combination of the thiazole and pyrazole rings in this compound suggests potential therapeutic applications in several areas:
- Anticancer Activity : Preliminary studies indicate that this compound may act as an enzyme inhibitor, potentially blocking pathways involved in cancer cell proliferation .
- Anti-inflammatory Effects : The structural characteristics allow for modulation of inflammatory responses, making it a candidate for anti-inflammatory drug development .
- Neuroprotective Properties : Research into similar thiazole derivatives has shown promise in neuroprotection, suggesting potential applications in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in medicinal chemistry:
- Case Study 1 : A study investigated the anticancer effects of a thiazole derivative similar to methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate on prostate cancer cells. The results demonstrated significant cytotoxicity at low micromolar concentrations, indicating its potential as a lead compound for further development .
- Case Study 2 : Another study focused on the antimicrobial properties of thiazole-based compounds against resistant bacterial strains. The findings revealed that these compounds could be effective alternatives to traditional antibiotics, particularly in treating infections caused by multi-drug-resistant organisms .
Mechanism of Action
The mechanism of action of methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound’s closest structural analogues include derivatives with variations in heterocyclic cores, substituents, and functional groups. Below is a comparative analysis based on molecular features, synthesis, and physical properties:
Table 1: Comparative Analysis of Key Compounds
Functional Group and Property Analysis
Heterocyclic Core Modifications: The thiazole-pyrazole hybrid in the target compound contrasts with pyrimidine-thiazole () and tetrazole-pyrazole () systems. Thiazole-pyrazole hybrids offer dual hydrogen-bonding sites (amide and ester), whereas pyrimidine-thiazole systems () prioritize planar aromaticity for π-π stacking . The benzothiazole in introduces fused aromaticity, likely increasing rigidity and thermal stability compared to the monocyclic thiazole in the target compound .
Substituent Effects: The 4-carboxylate ester in the target compound improves solubility relative to the cyano group in ’s analogue, which may enhance membrane permeability but reduce polarity .
66.64% in ). Steric hindrance from the pyrazole-phenyl group in the target compound could complicate coupling steps, reducing yield compared to less bulky analogues .
Implications for Application
- Drug Design: The amide linkage in the target compound mimics peptide bonds, suggesting compatibility with biological targets like proteases or kinases. By contrast, the cyano group in ’s compound may act as a electrophilic warhead in covalent inhibitors .
- Material Science: The phenyl-thiazole core could enable luminescent properties, whereas benzothiazole derivatives () are known for optoelectronic applications .
Methodological Considerations
Structural characterization of such compounds typically employs X-ray crystallography refined via SHELXL and visualized using ORTEP-3 .
Biological Activity
Methyl 2-{[(1-methyl-3-phenyl-1H-pyrazol-5-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound that combines a thiazole core with a pyrazole moiety, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and antitumor properties.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C19H18N4O2S
- Molecular Weight : 366.44 g/mol
The presence of both thiazole and pyrazole rings suggests a diverse range of biological activities due to the unique electronic and steric properties imparted by these heterocycles.
Antibacterial Activity
Recent studies have shown that compounds containing thiazole and pyrazole moieties exhibit significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated:
- In vitro Activity : The compound was tested against various Gram-positive and Gram-negative bacteria. Results indicated a Minimum Inhibitory Concentration (MIC) ranging from 7.8 µg/mL to 15.6 µg/mL, outperforming standard antibiotics like Oxytetracycline by twofold to sixteenfold in effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | MIC (µg/mL) | Comparison with Oxytetracycline |
|---|---|---|
| Staphylococcus aureus | 7.8 | 8x higher |
| Bacillus cereus | 15.6 | 16x higher |
| Pseudomonas aeruginosa | 15.6 | 16x higher |
| Escherichia coli | 7.8 | 8x higher |
Anti-inflammatory Activity
Compounds with similar structures have also been evaluated for their anti-inflammatory effects. Studies indicate that the incorporation of a pyrazole ring can enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines and mediators.
Antitumor Activity
The potential antitumor effects of this compound have been explored in various cancer cell lines. Preliminary results suggest that the compound may inhibit cell proliferation in human tumor cell lines such as HeLa and A375.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The thiazole and pyrazole rings may act as competitive inhibitors for specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Cell Cycle Arrest : In cancer cells, the compound may induce cell cycle arrest, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels within cells, contributing to its antibacterial and anticancer effects.
Case Studies
Several case studies highlight the efficacy of similar compounds in clinical settings:
- Study on Antibacterial Efficacy : A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that thiazole-containing compounds significantly reduced bacterial load in infected animal models .
- Anti-inflammatory Effects : Research published in Molecules showed that pyrazole derivatives reduced inflammation markers in murine models of arthritis .
- Antitumor Studies : A comprehensive study indicated that thiazole-pyrazole hybrids exhibited cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
